9,10-Dihydroxystearic acid

描述

Overview of Dihydroxy Fatty Acids in Biological Systems

Dihydroxy fatty acids are a class of lipids characterized by the presence of two hydroxyl groups on the fatty acid chain. gerli.com These compounds are found in various biological systems, from plants to mammals, and play diverse roles. gerli.comnhri.org.tw In plants, they can be components of cutin, a protective polymer in the plant cuticle, and may be involved in plant defense mechanisms. ontosight.airesearchgate.net In mammals, dihydroxy fatty acids can be formed through enzymatic pathways, such as those involving lipoxygenases, and are recognized as bioactive lipid mediators. gerli.comnhri.org.twrsc.org Depending on their specific structure, they can exhibit a range of biological activities, including anti-inflammatory and pro-resolving effects. ontosight.airsc.org The position and stereochemistry of the hydroxyl groups are critical determinants of their biological function.

Significance of 9,10-Dihydroxystearic Acid in Scientific Inquiry

The significance of this compound in scientific research stems from its multifaceted nature. As an oxidation product of oleic acid, a common monounsaturated fatty acid, its formation and metabolism are of interest in understanding lipid biochemistry and cellular processes. ontosight.aicaymanchem.comlipidmaps.org Studies have shown that DHSA can be formed in human cells, such as HepG2 liver cells, from oleic acid. caymanchem.comlipidmaps.orglipidmaps.org

Furthermore, research has explored its potential biological activities. For instance, it has been shown to activate peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. caymanchem.comlipidmaps.orgnetascientific.com Investigations have also pointed towards its potential to improve glucose tolerance and insulin (B600854) sensitivity. medchemexpress.com In the field of materials science, the presence of two hydroxyl groups makes DHSA a valuable building block for the synthesis of polymers like polyesters and polyurethanes. ontosight.aiontosight.ai Its derivatives have also been explored for applications as lubricants, soaps, and in cosmetics. udl.catresearchgate.netresearchgate.net

Historical Context of this compound Research

Early Discoveries and Characterization

The study of this compound dates back several decades, with early research focusing on its synthesis and characterization. dissertation.com A significant body of early work revolved around the hydroxylation of oleic acid to produce DHSA. orgsyn.org Various methods were developed and refined to achieve this conversion, including the use of reagents like hydrogen peroxide and formic acid, or potassium permanganate (B83412). orgsyn.orgoc-praktikum.de These early studies were crucial in establishing the fundamental chemistry of DHSA and providing a basis for its further investigation. The characterization of its stereoisomers, the threo and erythro forms, was also a key aspect of early research, with studies employing techniques like X-ray diffraction to understand their physical properties. acs.org

Evolution of Research Foci

Over time, the focus of research on this compound has evolved from fundamental synthesis and characterization to exploring its biological functions and potential applications. Initial interests in its chemical properties have paved the way for investigations into its role in cellular metabolism and signaling pathways. caymanchem.comlipidmaps.org The discovery of its interaction with nuclear receptors like PPARα marked a significant shift towards understanding its physiological relevance. caymanchem.comlipidmaps.orgnetascientific.com More recently, there has been a growing interest in the immunomodulatory potential of DHSA, with computational studies suggesting possible interactions with proteins involved in inflammatory responses. researchgate.net Concurrently, the application-oriented research has expanded, with studies exploring its use in creating bio-based materials and its efficacy in various commercial products. researchgate.netudl.catresearchgate.net

Chemical Properties and Identification

| Property | Value |

| Chemical Formula | C₁₈H₃₆O₄ |

| Molecular Weight | 316.48 g/mol |

| CAS Number | 120-87-6 |

| Appearance | Crystalline solid |

| Melting Point | Approximately 90-92°C (recrystallized) |

| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. |

This table is based on data from multiple sources. echemi.comorgsyn.orgresearchgate.netcaymanchem.combiosynth.comcaymanchem.comclearsynth.com

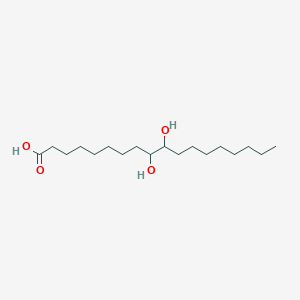

Structure

2D Structure

属性

IUPAC Name |

9,10-dihydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUYIREGFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870475 | |

| Record name | 9,10-Dihydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-87-6, 93923-70-7 | |

| Record name | 9,10-Dihydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Routes for 9,10 Dihydroxystearic Acid

Chemical Synthesis Approaches

The conversion of oleic acid to 9,10-dihydroxystearic acid predominantly involves the hydroxylation of the carbon-carbon double bond. A variety of reagents and catalytic systems have been developed to achieve this transformation efficiently and with high yields.

Dihydroxylation of Oleic Acid

The direct addition of two hydroxyl groups across the double bond of oleic acid is the most common strategy for synthesizing this compound. This can be accomplished through several catalytic methods, each with its own set of reaction conditions and outcomes.

The reaction of oleic acid with hydrogen peroxide in the presence of formic acid is a well-established method for producing this compound. This process operates through the in situ formation of performic acid, a strong oxidizing agent that first epoxidizes the double bond of oleic acid. The resulting epoxide is then hydrolyzed under the acidic conditions to yield the vicinal diol.

The reaction is typically carried out by treating oleic acid with formic acid and then adding hydrogen peroxide. The temperature is usually maintained around 40°C. After the reaction is complete, the formic acid is removed, and the intermediate is saponified with sodium hydroxide (B78521), followed by acidification to yield the final product. Yields of crude this compound can be as high as 75-80%, with the purified product having a melting point of 94-95°C researchgate.net. The molar ratio of hydrogen peroxide to formic acid to oleic acid is often 1:1:1 ulaval.ca.

Table 1: Reaction Parameters for Formic Acid and Hydrogen Peroxide Catalysis

| Parameter | Value | Reference |

| Reactants | Oleic Acid, Formic Acid, Hydrogen Peroxide | researchgate.net |

| Molar Ratio (H₂O₂:HCOOH:Oleic Acid) | 1:1:1 | ulaval.ca |

| Temperature | 40°C | researchgate.net |

| Reaction Time | 1.5 - 4 hours | researchgate.net |

| Yield (crude) | 75-80% | researchgate.net |

| Yield (purified) | 50-55% | researchgate.net |

Concentrated sulfuric acid can be used as a catalyst in conjunction with hydrogen peroxide for the dihydroxylation of oleic acid. Often, this system also involves an organic acid like formic or acetic acid to generate the corresponding peracid in situ. The sulfuric acid acts as a strong acid catalyst to promote both the formation of the peracid and the subsequent hydrolysis of the intermediate epoxide.

One patented process describes the oxidation of oleic acid with performic acid generated in situ from hydrogen peroxide and formic acid, with a catalytic amount of concentrated sulfuric acid, yielding over 98% of dihydroxy fatty acids researchgate.net. Another approach uses glacial acetic acid with 2.5% by weight of concentrated sulfuric acid and hydrogen peroxide, requiring a 6-hour reaction time and resulting in a slightly lower yield compared to the formic acid method researchgate.net.

Table 2: Reaction Parameters for Sulfuric Acid and Hydrogen Peroxide Catalysis

| Parameter | Value | Reference |

| Reactants | Oleic Acid, Hydrogen Peroxide, Sulfuric Acid | researchgate.net |

| Co-reagents | Formic Acid or Acetic Acid | researchgate.net |

| Yield (with Formic Acid) | >98% | researchgate.net |

| Reaction Time (with Acetic Acid) | 6 hours | researchgate.net |

Phosphotungstic acid (H₃PW₁₂O₄₀) and its supported forms have been employed as effective catalysts for the dihydroxylation of oleic acid with hydrogen peroxide. This method offers the advantages of being less corrosive and having good selectivity and high activity. The reaction involves mixing oleic acid with the catalyst, followed by the dropwise addition of hydrogen peroxide solution at temperatures ranging from 20-80°C for 0.5-24 hours.

Using phosphotungstic acid as a catalyst with 85% pure oleic acid and 30% hydrogen peroxide at 70°C for 3 hours can achieve a conversion rate of 90% and a target product yield of 88% mdpi.com. Supported phosphotungstic acid catalysts, such as those on silica (B1680970) gel or hydrophobic silica, also demonstrate high efficacy mdpi.com.

Table 3: Reaction Parameters for Phosphotungstic Acid Catalysis

| Parameter | Value | Reference |

| Reactants | Oleic Acid, Hydrogen Peroxide | mdpi.com |

| Catalyst | Phosphotungstic Acid or Supported Phosphotungstic Acid | mdpi.com |

| Temperature | 20-80°C | mdpi.com |

| Reaction Time | 0.5 - 24 hours | mdpi.com |

| Conversion (Phosphotungstic Acid) | 90% | mdpi.com |

| Yield (Phosphotungstic Acid) | 88% | mdpi.com |

The oxidation of oleic acid with potassium permanganate (B83412) (KMnO₄) in an alkaline medium, provided by sodium hydroxide (NaOH), is a classic method for cis-dihydroxylation. This reaction, known as Baeyer's test for unsaturation, proceeds through a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to give the syn-diol.

In a typical procedure, oleic acid is dissolved in an aqueous solution of sodium hydroxide. The mixture is then treated with a 1% solution of potassium permanganate at a low temperature (around 10°C). After the reaction, the excess potassium permanganate is reduced, and the solution is acidified. This method can yield erythro-9,10-dihydroxystearic acid with a yield of up to 87% after recrystallization nih.gov.

Table 4: Reaction Parameters for Potassium Permanganate and Sodium Hydroxide Catalysis

| Parameter | Value | Reference |

| Reactants | Oleic Acid, Potassium Permanganate, Sodium Hydroxide | nih.gov |

| Temperature | 10°C | nih.gov |

| Yield (recrystallized) | 87% | nih.gov |

| Product Stereochemistry | erythro (syn-addition) | nih.govosti.gov |

Transition metals such as Osmium (Os), Molybdenum (Mo), Tungsten (W), and Ruthenium (Ru) can catalyze the dihydroxylation of alkenes, including oleic acid, using hydrogen peroxide as the terminal oxidant.

Osmium (Os): Osmium tetroxide (OsO₄) is a highly efficient catalyst for the syn-dihydroxylation of alkenes. Due to its toxicity and high cost, it is typically used in catalytic amounts in conjunction with a co-oxidant like hydrogen peroxide.

Molybdenum (Mo): Molybdenum-based catalysts have been investigated for the oxidation of oleic acid. While often used for oxidative cleavage, the reaction proceeds through a diol intermediate.

Tungsten (W): Tungsten-based catalysts, such as tungstic acid or its salts, in combination with hydrogen peroxide, are effective for the epoxidation of oleic acid, which is then hydrolyzed to this compound in a two-step, one-pot reaction.

Ruthenium (Ru): Ruthenium tetroxide (RuO₄), generated in situ from a ruthenium precursor, can also catalyze the dihydroxylation of olefins and serves as an alternative to osmium-based methods.

These catalytic systems offer greener alternatives to stoichiometric reagents and are an active area of research for the efficient synthesis of this compound.

Epoxidation and Hydrolysis Routes

The conversion of oleic acid to this compound is a two-step process involving the formation of an epoxy intermediate, 9,10-epoxystearic acid, which is subsequently hydrolyzed to the diol. mdpi.com This transformation can be achieved through various chemical and enzymatic routes.

A well-established method for the synthesis of this compound involves the in situ generation of peroxycarboxylic acids, such as performic or peracetic acid. researchgate.net This classic approach, often referred to as the Prileschajew epoxidation, utilizes a carboxylic acid (formic or acetic acid) and hydrogen peroxide to create the oxidizing agent that converts the double bond of oleic acid into an oxirane ring. livescience.io

The reaction is typically carried out by stirring oleic acid with an excess of formic acid and then adding hydrogen peroxide. orgsyn.org The process is exothermic and requires temperature control. After the epoxidation is complete, the formic acid is removed, and the intermediate hydroxyformoxystearic acid is hydrolyzed using a base like sodium hydroxide, followed by acidification to yield this compound. orgsyn.org While effective, this method can lead to ring-opening byproducts and involves the use of strong acids, which can cause equipment corrosion and generate significant wastewater. livescience.iogoogle.com

| Reagent/Condition | Role/Observation | Reference |

| Oleic Acid | Starting material | orgsyn.org |

| Formic Acid (98-100%) | Reactant for in situ performic acid formation | orgsyn.org |

| Hydrogen Peroxide (30%) | Oxidizing agent | orgsyn.org |

| Temperature | Maintained at 40°C | orgsyn.org |

| Reaction Time | Approximately 3 hours | orgsyn.org |

| Hydrolysis | 3N Sodium Hydroxide | orgsyn.org |

| Acidification | 3N Hydrochloric Acid | orgsyn.org |

| Yield | 75-80 g (crude) from 141 g oleic acid | orgsyn.org |

This interactive table summarizes the key reagents and conditions for the synthesis of this compound via peroxycarboxylic acid intermediates.

To circumvent the harsh conditions of traditional chemical epoxidation, enzymatic methods have been developed. These approaches utilize enzymes to catalyze the epoxidation of oleic acid under milder conditions. livescience.io Plant-based enzyme systems, such as those from spinach (Spinacia oleracea), have been shown to catalyze the epoxidation of hydroxyoleic acid. nih.gov

Following enzymatic epoxidation to form 9,10-epoxystearic acid, the subsequent ring-opening to produce this compound is typically achieved through chemical hydrolysis. This step can be catalyzed by acids or bases. The stereochemistry of the final diol product is influenced by the nature of the epoxide hydrolases used in the enzymatic step. nih.govnih.gov For instance, epoxide hydrolases from different plant and mammalian sources can exhibit different enantioselectivity, leading to the formation of specific stereoisomers of this compound. nih.gov

Chemo-Enzymatic and Biocatalytic Synthesis

Chemo-enzymatic methods combine the selectivity of enzymes with chemical reactions to achieve efficient synthesis. These routes are often considered "greener" as they operate under milder conditions and can reduce the formation of byproducts. livescience.io

Lipases are versatile enzymes that can catalyze the in situ formation of peroxy acids from carboxylic acids and hydrogen peroxide. This enzymatic generation of the epoxidizing agent allows the reaction to proceed under mild conditions, minimizing the degradation of the sensitive epoxide intermediate. livescience.ioabo.fi The subsequent hydrolysis of the epoxide to the diol is then typically carried out using acid catalysis.

This chemo-enzymatic approach offers a more sustainable alternative to the purely chemical Prileschajew reaction, as it avoids the need for strong mineral acids in the epoxidation step. livescience.ioutu.fi

Candida antarctica lipase (B570770) B (CAL-B) is a particularly effective biocatalyst for the epoxidation of fatty acids. researchgate.netviamedica.pl Often used in its immobilized form, such as Novozym 435, CAL-B demonstrates high activity and stability in organic solvents. unl.ptrsc.org CAL-B catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to form a peroxy acid, which then epoxidizes the double bond of oleic acid. livescience.io This process is highly efficient and selective, making CAL-B a widely used enzyme in the synthesis of epoxidized fatty acids. sigmaaldrich.comnih.gov

The enzymatic reaction can be carried out in various organic solvents, with non-polar solvents like hexane (B92381) and toluene (B28343) generally providing the highest activity for CAL-B. researchgate.netviamedica.pl The use of immobilized CAL-B simplifies the process by allowing for easy separation and reuse of the catalyst. researchgate.netviamedica.pl

| Enzyme | Form | Key Advantages | Reference |

| Candida antarctica Lipase B (CAL-B) | Immobilized (e.g., Novozym 435) | High activity, stability, and enantioselectivity; operates under mild conditions. | livescience.ioresearchgate.netviamedica.pl |

| Candida antarctica Lipase B (CAL-B) | Recombinant from Aspergillus oryzae | Wide substrate specificity and effectiveness in both aqueous and non-aqueous environments. | sigmaaldrich.com |

This interactive table presents information on the application of Candida antarctica Lipase B (CAL-B) in the synthesis of this compound.

To further enhance the green credentials of the synthesis, efforts have been made to reduce or eliminate the use of organic solvents. Lipase-mediated epoxidations can be performed in solvent-free systems, where the liquid fatty acid itself acts as the reaction medium. rsc.org

After the synthesis of this compound, purification is a crucial step. Supercritical fluid extraction (SFE) using carbon dioxide (CO2) is an environmentally friendly technique for this purpose. thescipub.com Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent that can be easily removed from the product by depressurization. mdpi.com By adjusting the temperature and pressure, the solvating power of supercritical CO2 can be tuned to selectively extract the desired product, leaving behind impurities. mdpi.com This method avoids the use of volatile organic solvents in the purification process, making it a sustainable alternative to conventional extraction techniques. mdpi.com

Biotransformation by Microorganisms

The production of this compound (9,10-DHSA) through microbial biotransformation represents an environmentally conscious alternative to traditional chemical synthesis. This approach utilizes whole-cell microorganisms or their isolated enzymes to catalyze the specific hydroxylation of fatty acid substrates.

Bacterial Enzymatic Reactions (e.g., using Stearic Acid as substrate)

Bacteria are capable of producing hydroxy fatty acids, including 9,10-DHSA, through enzymatic processes. researchgate.net Specialized bacterial enzymes can introduce hydroxyl groups at specific positions on a fatty acid chain, such as the 9th and 10th carbon atoms, using stearic acid as a substrate. researchgate.net However, the more extensively documented pathway for microbial production of hydroxylated stearic acids involves the hydration of oleic acid. Numerous bacterial species have been identified that catalyze the hydration of the double bond in oleic acid to form 10-hydroxystearic acid. mdpi.com For instance, recombinant Escherichia coli expressing oleate (B1233923) hydratase genes from various bacteria like Stenotrophomonas maltophilia, Paracoccus aminophilus, and Lactococcus garvieae have been successfully engineered for the efficient conversion of oleic acid into 10-hydroxystearic acid. researchgate.netnih.govmdpi.com Further enzymatic oxidation of the 10-hydroxy group can yield 10-oxostearic acid, as demonstrated by cascade reactions involving an alcohol dehydrogenase. nih.gov

Pseudomonas species for Hydroxystearic Acid Production

The genus Pseudomonas is particularly notable for its metabolic versatility and its capacity to produce a variety of hydroxylated fatty acids. The bacterial strain Pseudomonas aeruginosa PR3 has been studied for its ability to generate mono-, di-, and trihydroxy fatty acids from different 9-cis-monoenoic fatty acids, such as oleic acid and palmitoleic acid. acs.org While this strain was shown to convert eicosenoic acid into a novel 9,12-dihydroxy-10(E)-eicosenoic acid, its enzymatic machinery highlights the potential for producing dihydroxy fatty acids. acs.org

Historically, the microbial hydration of oleic acid was first observed in a Pseudomonas species, which yielded 10-hydroxystearic acid. mdpi.com This demonstrates the inherent capability of this genus to perform transformations on the oleic acid backbone, a key precursor for 9,10-DHSA. Beyond fatty acid modification, various Pseudomonas strains, including P. aureofaciens, P. chlororaphis, P. fluorescens, and P. syringae, are used commercially to produce a wide array of bioactive compounds. nih.gov

Castor Δ9-18:0-ACP Desaturase Dioxygenase Activity

The castor (Ricinus communis) stearoyl-ACP desaturase (Δ9-18:0-ACP desaturase) is a well-characterized enzyme whose primary function is to introduce a double bond at the Δ9 position of stearoyl-ACP, converting it to oleoyl-ACP. osti.govnih.govresearchgate.net This enzyme is a key archetype for soluble plant fatty acid desaturases. ebi.ac.uk

In a significant discovery, it was found that the castor Δ9 desaturase can exhibit an alternative and unprecedented dioxygenase activity. osti.gov In addition to its canonical desaturation reaction, the enzyme can catalyze a second round of oxidation on the product, oleoyl-ACP. This secondary reaction converts oleoyl-ACP into erythro-9,10-dihydroxystearate, demonstrating a novel vicinal diol synthesis by a desaturase. osti.gov This dual functionality marks a significant finding in the enzymatic synthesis of dihydroxylated fatty acids.

Stereospecific Synthesis of Isomers

The chemical synthesis of this compound allows for the specific production of its stereoisomers, namely the erythro and threo forms. The stereochemical outcome is dictated by the starting material (oleic acid vs. elaidic acid) and the reaction mechanism (syn- vs. anti-addition).

Synthesis of erythro-9,10-Dihydroxystearic Acid

The erythro isomer of this compound is synthesized through the cis-hydroxylation of oleic acid (cis-Δ9-octadecenoic acid). A common and effective method involves the use of potassium permanganate (KMnO4) under cold, alkaline conditions. oc-praktikum.deblogspot.com In this reaction, the permanganate ion adds to both carbons of the double bond simultaneously from the same side, leading to the formation of a syn-diol. The resulting product is the racemic mixture of (9R,10S) and (9S,10R)-9,10-dihydroxyoctadecanoic acid. blogspot.comnih.gov The reaction must be carefully controlled to prevent oxidative cleavage of the double bond. oc-praktikum.de

Table 1: Synthesis of erythro-9,10-Dihydroxystearic Acid via Permanganate Oxidation

| Reactant | Reagents | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| Oleic Acid (cis) | 1. NaOH (in water) 2. 1% KMnO4 solution 3. Na2SO3 or Na2S2O5 (to reduce excess KMnO4) 4. HCl (acidification) | - Addition of KMnO4 at 10°C

| cis-hydroxylation to form erythro-9,10-dihydroxystearic acid. A colorless, fluffy precipitate is formed. | 87% (after recrystallization from ethanol) | oc-praktikum.deblogspot.com |

Synthesis of threo-9,10-Dihydroxystearic Acid

The threo isomer is produced via trans-hydroxylation of the double bond. This can be achieved through two primary routes. The first method involves the hydroxylation of elaidic acid (trans-Δ9-octadecenoic acid), the trans-isomer of oleic acid, using the same permanganate oxidation that gives cis-addition. orgsyn.org

Table 2: Synthesis of threo-9,10-Dihydroxystearic Acid via Performic Acid Oxidation

| Reactant | Reagents | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| Oleic Acid (cis) | 1. Formic Acid (98-100%) 2. 30% Hydrogen Peroxide 3. NaOH (for saponification) 4. HCl (acidification) | - Maintain temperature at 40°C

| trans-hydroxylation via an epoxide intermediate to form threo-9,10-dihydroxystearic acid. | ~80% (dependent on purity of starting material) | orgsyn.org |

Purification and Isolation Techniques

The purification and isolation of this compound (DHSA) are critical steps in its synthesis to remove impurities such as unreacted starting materials, byproducts, and residual reagents. The selection of an appropriate purification strategy is essential to obtain a high-purity final product suitable for its intended applications. Common techniques employed include solvent crystallization, recrystallization, filtration, and thorough washing procedures.

Solvent Crystallization and Recrystallization

Crystallization is a primary technique for the purification of crude this compound. This process relies on the principle of differential solubility of the compound and impurities in a selected solvent at varying temperatures. Recrystallization, a subsequent purification step, involves dissolving the crystallized solid and allowing it to re-form crystals, which typically results in a significantly higher purity product. illinois.edu

Ethanol (B145695), particularly 95% ethanol, is a commonly utilized solvent for this purpose. orgsyn.orgresearchgate.net The crude, solid DHSA is dissolved in hot ethanol and then allowed to cool, often to temperatures as low as 0°C for several hours, to induce crystallization. orgsyn.orgresearchgate.net This process can be repeated to enhance purity. For instance, an initial crystallization might yield a product with a melting point of 85–90°C, which after a second recrystallization from 95% ethanol, can be improved to a melting point of about 90–92°C. orgsyn.org Repeated recrystallizations, up to three times, have been shown to yield DHSA with a purity of over 95%. researchgate.net

Isopropyl alcohol has also been investigated as an effective solvent for the crystallization of DHSA derived from palm oil-based crude oleic acid. researchgate.netupm.edu.my Studies have shown that both the solvent quantity and its concentration impact the purity, yield, and particle size of the resulting crystals. upm.edu.myump.edu.my Higher solvent concentration and temperature generally lead to higher purity but a lower yield. ump.edu.my One study found that using 80% isopropyl alcohol at 20°C was an optimized condition for the process. upm.edu.my

The choice of solvent and the number of recrystallization steps are crucial in achieving the desired purity. The table below summarizes findings from various studies on the crystallization of DHSA.

| Solvent System | Initial Purity/State | Process Details | Final Purity/Melting Point | Yield | Reference |

| 95% Ethanol | Crude Solid (from Oleic Acid) | Dissolve in hot ethanol, crystallize at 0°C for several hours. | 85-90°C (Crude) | 75-80 g (from 0.5 mole oleic acid) | orgsyn.org |

| 95% Ethanol | Crude DHSA (m.p. 85-90°C) | Second recrystallization from 250 ml of 95% ethanol. | 90-92°C | 60-65 g | orgsyn.org |

| 95% Ethanol | Crude Precipitate | Dissolved in 95% ethanol by heat, stored at 0°C for crystallization, repeated two more times. | >95% | 68.8% | researchgate.net |

| Ethanol | Crude Solid | Recrystallized from ethanol after washing with petroleum ether. | 132°C | 82-87% | oc-praktikum.de |

| Isopropyl Alcohol | Crude DHSA (69.0% Purity) | Solvent crystallization. | 92.2% | Not Specified | researchgate.net |

Filtration and Washing Procedures

Filtration and washing are integral parts of the isolation and purification process for this compound, aimed at separating the solid product from the reaction mixture and removing soluble impurities.

Following the synthesis, the crude product is often precipitated from the reaction mixture. This is typically achieved by pouring the reaction mixture into water or by acidifying a soap solution of the product. orgsyn.orgoc-praktikum.de The resulting solid precipitate is then collected by filtration, often using a Büchner funnel under suction. oc-praktikum.de

Washing procedures are employed both before and after crystallization. Prior to the initial crystallization, the crude, solidified DHSA can be washed with hot water to remove residual salts and water-soluble acids. orgsyn.org It is important to ensure the pH of the wash water is below 6 to confirm that all soap has been converted to the free acid form. orgsyn.org

After the initial synthesis and precipitation, washing with a non-polar solvent like petroleum ether is effective for removing unreacted fatty acids, such as saturated carboxylic acids that may have been present as impurities in the starting oleic acid. oc-praktikum.de this compound is insoluble in petroleum ether, allowing for the selective removal of these lipophilic impurities. oc-praktikum.de

Following crystallization, the purified crystals are collected by filtration and may be washed again. The final product is typically washed several times with distilled water until the pH of the washing solution becomes neutral. researchgate.net After the final wash, the product is dried, often under reduced pressure, to remove any remaining solvent and moisture. orgsyn.orgoc-praktikum.de

The table below outlines various washing procedures described in the synthesis of DHSA.

| Step in Process | Washing Agent | Purpose of Wash | Reference |

| Post-synthesis (Crude solid) | Hot Water | To remove residual salts and water-soluble acids. | orgsyn.org |

| Post-synthesis (Oil layer) | Water | To wash the crude product before drying. | google.com |

| Post-synthesis (Crude precipitate) | Petroleum Ether (60-80°C) | To remove saturated carboxylic acid impurities. | oc-praktikum.de |

| Post-synthesis (White precipitate) | Distilled Water | Washed several times until the pH of the washing solution is neutral. | researchgate.net |

| Post-filtration (Catalyst removal) | 0.1 M NaOH solution and Distilled Water | To extract any remaining reaction products from the filter. | mdpi.com |

Derivatization and Functionalization of 9,10 Dihydroxystearic Acid

Esterification Reactions

Esterification is a primary method for modifying 9,10-dihydroxystearic acid, targeting either the carboxyl group or the hydroxyl groups to produce a range of esters with distinct physical and chemical characteristics.

Alkyl esters of this compound are typically synthesized by reacting the acid with various aliphatic primary alcohols, from short-chain (like propyl) to long-chain (like octyl) alcohols. acs.org These reactions produce white, crystalline solids characterized by very low vapor pressures. acs.org While insoluble in water, these esters are soluble in most common organic solvents. acs.org The synthesis of these esters has been explored to create compounds for potential use as plasticizers and high-melting waxes. acs.org

Below is a table summarizing the properties of various esters derived from this compound (m.p. 130°C isomer).

| Ester | Yield (%) | Melting Point (°C) | Saponification No. (Calculated) | Saponification No. (Found) |

|---|---|---|---|---|

| n-Propyl | 51 | 92.5-93.5 | 156.4 | 156.0 |

| n-Butyl | 50 | 89-90 | 150.6 | 150.5 |

| i-Butyl | 18 | 89.5-90.5 | 150.6 | 150.3 |

| n-Amyl | 46 | 86.5-88 | 145.1 | 145.6 |

| n-Hexyl | 55 | 87-87.5 | 140.0 | 140.3 |

| n-Octyl | 54 | 88-89 | 130.9 | 131.6 |

Data sourced from Swern and Jordan, Jr. (1945). acs.org

To circumvent the issues associated with high-temperature chemical synthesis, enzymatic methods have been developed for producing DHSA esters. researchgate.netdss.go.thresearchgate.net These processes utilize lipases as biocatalysts and operate under mild conditions, which prevents the degradation of starting materials and reduces side reactions. dss.go.th

Immobilized lipase (B570770) from Thermomyces lanuginosus (marketed as Lipozyme TL IM) has been effectively used to catalyze the esterification of this compound with monohydric alcohols like 1-octanol. researchgate.netupm.edu.my Research has shown that this enzymatic method can achieve high conversion rates, approximately 90%, at moderate temperatures around 50°C. researchgate.netupm.edu.my The efficiency of the reaction is influenced by factors such as enzyme dosage, reaction time, and temperature. upm.edu.my Studies have also investigated the reusability of the immobilized enzyme, finding that Lipozyme TL IM retained 70% of its initial activity after multiple cycles. researchgate.net

The choice of organic solvent also plays a crucial role, with higher conversion rates observed in solvents having a log P value (a measure of hydrophobicity) between 2.0 and 4.0. researchgate.net Other lipases, such as Novozym 435 from Candida antarctica, have also been successfully employed for this esterification reaction. dss.go.thresearchgate.net

Estolides are oligomeric esters formed through the intermolecular esterification of hydroxy fatty acids, where the carboxyl group of one molecule reacts with the hydroxyl group of another. researchgate.net this compound can undergo this self-condensation to produce DHSA-estolides. researchgate.net The formation of these polyestolides is confirmed through spectroscopic analysis, which shows the appearance of characteristic ester peaks. The extent of oligomerization can be quantified by determining the estolide number (EN), which represents the average number of fatty acid units in the oligomer. researchgate.net While mineral acids like perchloric acid can catalyze estolide formation from unsaturated fatty acids, high temperatures and acid concentrations can lead to undesirable side products. researchgate.net

Ethoxylation to this compound Ethoxylates (DHSAE-n)

Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate. wikipedia.org In the case of this compound, which contains two hydroxyl groups and one carboxyl group, reaction with ethylene oxide (EO) yields a class of non-ionic surfactants known as this compound ethoxylates (DHSAE-n). researchgate.net The 'n' in DHSAE-n denotes the average number of ethylene oxide units that have been added to the DHSA molecule. researchgate.net

This reaction creates a surfactant with three hydrophilic chains attached to the hydrophobic stearic acid backbone. researchgate.net Studies have synthesized DHSAE-n with varying degrees of ethoxylation (e.g., n = 10, 12, 15, 18, 20). researchgate.net The resulting ethoxylates exhibit unique surface activity, adsorption, and aggregation behaviors in aqueous solutions. For instance, DHSAE-15, with its branched structure, has been shown to have better wettability and greater efficiency in reducing surface tension compared to its linear counterpart, stearic acid ethoxylate (SAE-15). researchgate.net

Silylation to O-Silylated Hydroxystearic Acid Derivatives

The hydroxyl groups of this compound can be converted into silyl (B83357) ethers through a process called silylation. This derivatization is achieved by reacting the methyl ester of DHSA with a silylating agent, such as tert-butylchlorodimethylsilane, in the presence of a base like imidazole (B134444) and a solvent like N,N-dimethylformamide (DMF). mdpi.com

This reaction can yield a mixture of products, including mono-O-silylated and di-O-silylated derivatives. mdpi.com The silylation can occur at the C-9 hydroxyl group, the C-10 hydroxyl group, or both. The resulting silyl ethers are novel derivatives with modified properties compared to the parent dihydroxy acid. mdpi.com

The general synthetic pathway involves:

Stereospecific cis-hydroxylation of oleic acid to produce rac-erythro-9,10-dihydroxystearic acid. mdpi.com

Methylation of the carboxylic acid group. mdpi.com

Reaction of the methyl ester with tert-butylchlorodimethylsilane to produce the mono- and di-O-silylated derivatives. mdpi.com

Oxidative Cleavage Products

The carbon-carbon bond between the two hydroxyl-bearing carbons (C-9 and C-10) in this compound can be broken through oxidative cleavage. This reaction is a significant transformation in synthetic organic chemistry as it converts the C18 fatty acid into shorter-chain, high-value dicarboxylic and monocarboxylic acids. semanticscholar.orgresearchgate.net

The primary products of the oxidative cleavage of this compound are:

Azelaic acid: A nine-carbon dicarboxylic acid. nih.gov

Pelargonic acid: A nine-carbon monocarboxylic acid. nih.gov

This two-step process, involving dihydroxylation of an unsaturated fatty acid followed by oxidative cleavage, presents an alternative to the industrial ozonolysis process. nih.gov Various catalytic systems have been investigated to improve the efficiency and selectivity of the cleavage reaction. Supported metal nanoparticles, particularly gold (Au) nanoparticles on a carbon support, have been shown to be highly effective. researchgate.netmdpi.com The efficiency of the catalyst depends on the nature of the active metal, the support material, and the average size of the metal nanoparticles, with gold particles smaller than 3 nm exhibiting the highest activity. researchgate.netmdpi.com Other catalysts, including those based on palladium (Pd) and copper oxides, have also been studied for this transformation. nih.govmdpi.com

The table below summarizes findings from a study on the catalytic performance of different metal catalysts in the oxidative cleavage of 9,10-DSA.

| Catalyst | 9,10-DSA Conversion (%) | Main Products |

|---|---|---|

| Pd/Cp-NH₄OH | 46 | Target products not observed |

| PdAu/Cp-NH₄OH | 77 | Target products not observed |

| Au/Cp | - | Considered most effective among catalysts studied |

Data sourced from German et al. (2024). mdpi.com Note: Specific yield data for Au/Cp was not detailed in the abstract but was identified as the most effective catalyst.

Azelaic Acid and Pelargonic Acid Production

The oxidative cleavage of this compound is a key reaction for the production of azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). researchgate.netunilasalle.fr This process serves as a sustainable alternative to the more hazardous and energy-intensive ozonolysis of oleic acid, which is the traditional industrial method. researchgate.netsemanticscholar.orgnih.govdntb.gov.ua Azelaic acid is a valuable bio-based monomer used in the synthesis of biodegradable polymers, plasticizers, and lubricants, while pelargonic acid finds applications in agriculture as a herbicide and in the cosmetics industry. researchgate.netdntb.gov.uamdpi.com

The conversion is typically achieved through a two-step process where oleic acid is first dihydroxylated to form this compound. nih.gov This intermediate is then subjected to oxidative cleavage. nih.govrsc.org Various catalytic systems have been developed to perform this cleavage efficiently. For instance, heterogeneous catalysts based on copper oxide have been used with oxygen as the oxidant. nih.gov In one study, using a CuO/Al₂O₃ catalyst at 80°C and 25 bar of oxygen pressure, an 80% conversion of the this compound precursor was achieved after 4 hours. nih.gov

Another approach involves chemo-enzymatic routes. semanticscholar.orgnih.govdntb.gov.ua In this method, oleic acid is first converted to its epoxide, which is then hydrolyzed to this compound. semanticscholar.orgnih.govdntb.gov.uarsc.org The diol is subsequently oxidized to produce azelaic and pelargonic acids. semanticscholar.orgnih.govdntb.gov.ua Oxidants like sodium hypochlorite (B82951) or hydrogen peroxide in combination with catalysts can be used for the final cleavage step. rsc.org

Catalytic studies using supported metal nanoparticles have also shown promise. Gold nanoparticles supported on carbon (Au/Cp) have demonstrated high efficiency in the oxidative cleavage of this compound. mdpi.comsemanticscholar.org The effectiveness of the catalyst depends on factors like the nature of the metal, the support material, and the size of the nanoparticles. mdpi.comsemanticscholar.org

| Metric | Value |

|---|---|

| Conversion of 9,10-DSA | 100% |

| Yield of Azelaic Acid | 51% |

| Yield of Pelargonic Acid | 66% |

| Yield of Suberic Acid | 9% |

| Yield of Caprylic Acid | 11% |

9,10-Dioxostearic Acid as an Intermediate

In the oxidative cleavage of this compound, the reaction proceeds through several intermediate compounds. The initial step is the oxidation of one of the hydroxyl groups to form a ketone, resulting in 9-hydroxy-10-oxostearic acid or 10-hydroxy-9-oxostearic acid. mdpi.comnih.gov Further oxidation of the remaining hydroxyl group leads to the formation of a key intermediate: 9,10-dioxostearic acid (also known as 9,10-diketostearic acid). mdpi.comnih.gov

The formation of this diketone is a crucial step before the carbon-carbon bond between the two carbonyl groups is cleaved. mdpi.com The presence of these keto-containing intermediates has been identified in reaction mixtures. nih.gov

In a specific chemo-enzymatic pathway, this compound is chemically oxidized using atmospheric oxygen with catalytic amounts of Fe(NO₃)₃∙9∙H₂O, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and NaCl to specifically afford 9,10-dioxostearic acid. researchgate.netsemanticscholar.orgnih.govdntb.gov.ua This intermediate is then cleaved by the action of hydrogen peroxide (H₂O₂) under mild conditions, without the need for an additional catalyst, to yield the final products, pelargonic acid and azelaic acid. researchgate.netsemanticscholar.orgnih.govdntb.gov.ua

The reaction pathway can be summarized as follows: this compound → [9-hydroxy-10-oxostearic acid / 10-hydroxy-9-oxostearic acid] → 9,10-Dioxostearic acid → Azelaic acid + Pelargonic acid. mdpi.com

This stepwise oxidation and subsequent cleavage highlight the role of 9,10-dioxostearic acid as a stable, isolable intermediate in certain synthetic routes, allowing for a controlled breakdown of the C18 fatty acid chain into valuable C9 products.

| Step | Reactant | Intermediate(s) | Product(s) |

|---|---|---|---|

| 1 | This compound | 9-hydroxy-10-oxostearic acid and 10-hydroxy-9-oxostearic acid | 9,10-Dioxostearic acid |

| 2 | 9,10-Dioxostearic acid | - | Azelaic acid and Pelargonic acid |

Biological Activities and Immunomodulatory Mechanisms of 9,10 Dihydroxystearic Acid

Interactions with Cellular Receptors and Signaling Pathways

The biological effects of 9,10-Dihydroxystearic acid are linked to its interaction with specific cellular receptors and signaling cascades that play crucial roles in metabolism and inflammation.

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that regulate the expression of genes involved in energy metabolism. Research into the effects of this compound on PPAR isoforms has yielded specific findings. In a study utilizing CV-1 cells (a monkey kidney cell line), this compound did not activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) medchemexpress.comnih.gov. The same study noted that while DHSA did not activate PPARγ at concentrations of 5-20 µmol/L, it did demonstrate a dose-dependent activation of PPARγ at higher concentrations of 50-100 µmol/L medchemexpress.comnih.gov.

Information on the direct interaction between this compound and the NLRP3 inflammasome is not available in the provided search results.

Specific details regarding the potential immunomodulatory effects of this compound are not available in the provided search results.

This compound has demonstrated notable effects on glucose homeostasis and insulin (B600854) action. Studies indicate that DHSA can improve both glucose tolerance and insulin sensitivity medchemexpress.comnih.govmedchemexpress.combioscience.co.uk. In experimental models, administration of DHSA as part of a high-fat diet led to significant improvements in how the body handles glucose and responds to insulin nih.gov. Specifically, in a glucose tolerance test, the group receiving a diet with 4% DHSA showed significantly lower blood glucose levels at 30 minutes and 60 minutes post-glucose administration nih.gov. Similarly, in an insulin sensitivity test, this group exhibited lower blood glucose levels at the 30-minute and 60-minute marks after insulin injection, indicating enhanced insulin sensitivity compared to control groups nih.gov.

Role in Disease Models

The metabolic effects of this compound have been specifically investigated in a diabetic animal model, providing insights into its potential role in metabolic diseases.

The KKAy mouse is a model for type 2 diabetes. Research involving these mice has been crucial in elucidating the metabolic benefits of this compound. In one study, male KKAy mice were fed a high-fat diet containing either 2% or 4% DHSA, or control oils (olive oil or corn oil) for five to six weeks nih.gov.

The findings from this research were significant:

Glucose Tolerance: The mice in the 4% DHSA group exhibited a marked improvement in glucose tolerance. Their blood glucose levels at 30 and 60 minutes during a glucose tolerance test were significantly lower than the other groups, as was the total area under the glucose curve nih.gov.

Insulin Sensitivity: The insulin sensitivity of the mice fed the 4% DHSA diet was obviously higher than the other groups, as demonstrated by lower blood glucose levels after insulin injection nih.gov.

Body Weight: The body weight of mice on the 4% DHSA diet was much lower than that of mice fed the 4% corn oil diet nih.gov.

These results suggest that this compound can positively influence key metabolic parameters in a diabetic mouse model nih.gov.

Interactive Data Table: Effects of 9,10-DHSA on KKAy Diabetic Mice

| Parameter | Group | Observation | Significance |

| Glucose Tolerance | 4% DHSA Diet | Blood glucose at 0.5h and 1h significantly lower. | P < 0.05 |

| 4% DHSA Diet | Area under glucose curve significantly lower. | P < 0.05 | |

| Insulin Sensitivity | 4% DHSA Diet | Blood glucose at 0.5h and 1h post-insulin lower. | P < 0.05 |

| Body Weight | 4% DHSA Diet | Significantly lower than 4% Corn Oil Diet group. | P < 0.05 |

Investigations in HepG2 Cells

Research utilizing the human hepatic cancer cell line, HepG2, has demonstrated that these cells can metabolize oleic acid into its oxidation product, this compound (DHSA). This conversion within liver cells highlights an endogenous pathway for the formation of DHSA. nih.gov Studies on related precursor molecules in this cell line have provided further insights into fatty acid metabolism. For instance, investigations into the effects of cis-9,10-epoxystearic acid (ESA), a thermal oxidation product of oleic acid, on HepG2 cells revealed that it can induce lipid accumulation in a dose- and time-dependent manner. researchgate.netnih.gov ESA was found to increase both the number and size of cellular lipid droplets, as well as the intracellular content of triacylglycerol and total cholesterol. researchgate.netnih.gov These findings underscore the complex effects of oleic acid derivatives on lipid metabolism within hepatocytes.

Table 1: Effects of Oleic Acid Derivatives on HepG2 Cells

| Compound | Observation in HepG2 Cells | Research Finding |

|---|---|---|

| This compound | Formation from Oleic Acid | HepG2 cells can convert oleic acid into this compound. nih.gov |

| cis-9,10-Epoxystearic Acid | Lipid Accumulation | Induces an increase in the number and size of lipid droplets, as well as intracellular triacylglycerol and total cholesterol. researchgate.netnih.gov |

Potential Therapeutic Efficacy and Future Experimental Studies

Preclinical studies have illuminated the potential therapeutic applications of this compound, particularly in the context of metabolic disorders. In studies involving KKAy diabetic mice fed a high-fat diet, the inclusion of 4% this compound in their diet led to significant improvements in metabolic health. nih.govgoogle.com Specifically, the treatment was associated with decreased blood glucose levels, enhanced insulin sensitivity, improved glucose tolerance, and a reduction in body weight. nih.govgoogle.com

Beyond its metabolic effects, computational studies suggest that this compound may possess immunomodulatory properties. Molecular docking simulations have indicated a potential interaction with the NLRP3 inflammasome, suggesting a role as an immunomodulatory agent. mdpi.com However, these are preliminary findings, and further in-vivo experimental studies are essential to confirm the therapeutic efficacy and to fully elucidate the mechanisms of action of this compound in both metabolic and immunological contexts. mdpi.com

Natural Occurrence and Biosynthesis in Organisms

Presence in Plants (e.g., Castor Oil)

This compound has been identified as a naturally occurring fatty acid in the plant kingdom. It is found in castor oil, which is derived from the seeds of the Ricinus communis plant. nih.gov Specifically, it has been identified as a component of the solid residues that remain after the clarification and fractionation of fatty acids extracted from castor oil. oc-praktikum.de While ricinoleic acid is the primary fatty acid component of castor oil (approximately 90%), the presence of dihydroxy fatty acids like this compound contributes to the oil's complex chemical composition. oc-praktikum.de

Microbial Production (e.g., Claviceps species, Pseudomonas aeruginosa)

Certain microorganisms are capable of producing dihydroxy fatty acids, although the specific products can vary between species.

Claviceps species: Chromatographic examination of the fatty acids from various Claviceps species has revealed the presence of oxygenated fatty acids. Notably, the sclerotia of Claviceps sulcata were found to be particularly rich in this compound, with its composition containing approximately 60% (+)-threo-9,10-dihydroxystearic acid. nih.gov

Pseudomonas aeruginosa: While Pseudomonas aeruginosa is known to biotransform oleic acid, research on strain PR3 has shown that it produces a different dihydroxy fatty acid. This strain converts oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), demonstrating a distinct pathway of oleic acid hydroxylation. researchgate.net This highlights the specificity of microbial enzymatic systems in determining the final structure of the hydroxylated fatty acid.

Biotransformation of Oleic Acid in Microorganisms

The microbial conversion of oleic acid is a significant route for the biosynthesis of various hydroxy fatty acids. The most commonly reported microbial biotransformation is the hydration of oleic acid to form 10-hydroxystearic acid (10-HSA). This conversion is carried out by a range of bacteria possessing oleate (B1233923) hydratase enzymes, including species such as Stenotrophomonas nitritireducens, Selenomonas ruminantium, and Enterococcus faecalis. researchgate.netnih.gov

The direct microbial biosynthesis of this compound from oleic acid is less common but has been clearly identified in specific fungal species. As mentioned previously, Claviceps sulcata stands out for its ability to accumulate a high concentration of (+)-threo-9,10-dihydroxystearic acid. nih.gov This suggests a different enzymatic mechanism than the oleate hydratase pathway that yields 10-HSA. Instead of a single hydration step, the formation of this compound involves the dihydroxylation of the double bond at the 9th and 10th carbon positions of oleic acid.

Table 2: Microbial Biotransformation Products from Oleic Acid

| Microorganism | Product(s) | Key Enzyme/Pathway |

|---|---|---|

| Claviceps sulcata | (+)-threo-9,10-dihydroxystearic acid nih.gov | Dihydroxylation |

| Pseudomonas aeruginosa PR3 | 7,10-dihydroxy-8(E)-octadecenoic acid researchgate.net | Hydroxylation |

| Stenotrophomonas nitritireducens | 10-Hydroxystearic acid | Oleate Hydratase |

| Selenomonas ruminantium | 10-Hydroxystearic acid researchgate.net | Oleate Hydratase |

| Enterococcus faecalis | 10-Hydroxystearic acid researchgate.net | Oleate Hydratase |

Metabolic Pathways and Enzymatic Transformations of 9,10 Dihydroxystearic Acid

Biosynthesis of 9,10-Dihydroxystearic Acid

The formation of 9,10-DHSA in biological systems is not a direct process but rather a multi-step pathway originating from stearic or oleic acid. Key enzymes, including fatty acid desaturases and epoxide hydrolases, play pivotal roles in converting unsaturated fatty acids into the dihydroxy derivative.

Fatty acid desaturases are typically known for introducing double bonds into the acyl chains of fatty acids. For instance, the Δ9-desaturase converts stearic acid into oleic acid. However, research into rationally designed mutants of these enzymes has revealed alternative catalytic activities. Certain mutations in the Δ9 desaturase can significantly promote mono-hydroxylation activities on stearoyl-CoA, often at the expense of the native desaturation activity. These mutations can alter the enzyme's chemo- and stereoselectivity. For example, reactions with the unsaturated substrate, oleoyl-CoA, can yield products such as erythro-9,10-diol, which is a stereoisomer of this compound. This suggests that under certain conditions or with specific isoforms, enzymes in the desaturase family can exhibit dioxygenase-like functions that lead to dihydroxylated products, representing a potential biosynthetic route to 9,10-DHSA.

A more extensively characterized pathway for the biosynthesis of 9,10-DHSA involves the two-step conversion of oleic acid. First, oleic acid is oxidized by a cytochrome P450 monooxygenase to form the intermediate 9,10-epoxystearic acid. Subsequently, this epoxide is hydrolyzed by an epoxide hydrolase (EH) to yield this compound.

Epoxide hydrolases from different biological sources (e.g., plant and mammalian) exhibit distinct stereochemical features in this reaction. For example, the epoxide hydrolase from soybean displays high enantioselectivity, preferentially hydrolyzing the 9R,10S-enantiomer of epoxystearic acid. This reaction proceeds with a very high degree of enantioconvergence, resulting in a single chiral diol product: threo-9R,10R-dihydroxystearic acid. This stereochemical precision is shared with the membrane-bound rat liver epoxide hydrolase. In contrast, other plant enzymes, such as the one from maize, hydrate (B1144303) both enantiomers of the epoxide at the same rate. The cytosolic rat liver EH shows a complete lack of both enantioselectivity and enantioconvergence. These differences highlight the diverse catalytic strategies employed by epoxide hydrolases in producing specific stereoisomers of 9,10-DHSA.

| Enzyme Source | Enantioselectivity | Stereochemical Outcome | Product |

| Soybean EH | High (favors 9R,10S-epoxystearic acid) | High enantioconvergence | threo-9R,10R-dihydroxystearic acid |

| Maize EH | Low (hydrates both enantiomers equally) | Not specified | Racemic threo-dihydroxystearic acid |

| Rat Liver EH (membrane-bound) | High | High enantioconvergence | threo-9R,10R-dihydroxystearic acid |

| Rat Liver EH (cytosolic) | None | No enantioconvergence | Racemic threo-dihydroxystearic acid |

This table summarizes the varied stereochemical outcomes of 9,10-epoxystearic acid hydrolysis by different epoxide hydrolases.

Once formed, this compound can be further metabolized through hydroxylation at the terminal (ω) carbon atom. Microsomal fractions from etiolated Vicia sativa (vetch) seedlings, when incubated with 9,10-DHSA, catalyze the NADPH-dependent formation of 9,10,18-trihydroxystearic acid. This reaction is characteristic of a monooxygenase involving cytochrome P450.

The specific enzyme CYP94A1, cloned from Vicia sativa and expressed in yeast, has been shown to hydroxylate this compound on the terminal methyl group. The same enzyme also hydroxylates the precursor, 9,10-epoxystearic acid, to form 18-hydroxy-9,10-epoxystearic acid. Kinetic studies of CYP94A1 with the enantiomers of 9,10-epoxystearic acid revealed that the enzyme is enantioselective for the 9R,10S form. The presence of these terminally hydroxylated derivatives suggests a potential role in plant defense mechanisms.

| Substrate (Enantiomer) | Km (μM) | Vmax (nmol/min per nmol of P450) |

| 9R,10S-epoxystearic acid | 1.2 ± 0.1 | 19.2 ± 0.3 |

| 9S,10R-epoxystearic acid | 5.9 ± 0.1 | 20.2 ± 1.0 |

This table presents the kinetic parameters for the ω-hydroxylation of the enantiomers of 9,10-epoxystearic acid by CYP94A1, showing a higher affinity for the 9R,10S enantiomer.

Degradation and Further Metabolism

The breakdown of this compound in biological systems is primarily an oxidative process. This can involve the cleavage of the carbon-carbon bond between the hydroxyl groups or the oxidation of one of the hydroxyl groups to a ketone.

The oxidative C-C cleavage of this compound is a significant degradation pathway that yields shorter-chain fatty acids. This transformation is important as it can lead to the formation of valuable C9 dicarboxylic acids, such as azelaic acid, and C9 monocarboxylic acids, like pelargonic acid. While much of the research in this area has focused on chemical catalysts for industrial applications, the process also occurs in biological systems. The formation of 9,10-DHSA from oleic acid is considered an intermediate step in the pathway that ultimately leads to these cleavage products. The accumulation of the diol intermediate is often observed before the rate of oxidative cleavage accelerates.

A key step in the metabolism of 9,10-DHSA is the oxidation of one of its secondary alcohol groups to a ketone, forming a hydroxyketone. An alcohol dehydrogenase (ADH) from the bacterium Micrococcus luteus has been shown to effectively catalyze this reaction. This enzyme promotes the oxidation of threo-9,10-dihydroxystearic acid into a mixture of the corresponding regioisomeric hydroxyketones: 9-hydroxy-10-ketostearic acid and 10-hydroxy-9-ketostearic acid.

Analytical and Characterization Techniques in 9,10 Dihydroxystearic Acid Research

Spectroscopic Methods

Spectroscopy plays a pivotal role in determining the molecular structure of 9,10-dihydroxystearic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's carbon framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of this compound. NMR analysis has been used to verify the presence of a C18 fatty acid backbone with two hydroxyl groups located at the 9th and 10th carbon positions. While a complete, assigned ¹H NMR spectrum with coupling constants is not consistently published across the literature, specific proton signals are characteristic of the molecule.

Research has indicated the presence of doublet signals in the regions of 3.4 ppm and 3.6 ppm. These signals are attributed to the methine (C-H) protons attached to the carbons bearing the hydroxyl groups (C9 and C10). The exact chemical shift can differ based on the stereochemistry (erythro or threo) of the diol. General signals for the long aliphatic chain protons (-(CH₂)n-) typically appear as a broad multiplet between 1.2 and 1.6 ppm, with the terminal methyl group (-CH₃) protons resonating around 0.88 ppm. The protons alpha to the carbonyl group (-CH₂COOH) are expected to appear further downfield, typically around 2.3 ppm.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Terminal -CH₃ | ~ 0.88 |

| Methylene chain -(CH₂)n- | ~ 1.2 - 1.6 |

| Protons α to COOH (-CH₂COOH) | ~ 2.3 |

| Methine protons (-CH(OH)-) | ~ 3.4 - 3.6 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The IR spectrum of DHSA provides clear evidence for the presence of hydroxyl (-OH) and carboxylic acid (-COOH) groups, which are the defining features of this compound.

Analysis of DHSA using IR spectroscopy reveals several key absorption bands. A very broad and strong band is typically observed in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of both the alcohol and the carboxylic acid functional groups. The C-H stretching vibrations of the alkane chain appear just below 3000 cm⁻¹. A sharp and strong absorption peak around 1716 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid group. Furthermore, characteristic peaks for the hydroxyl groups have been specifically noted at 3355 cm⁻¹ and 3251 cm⁻¹.

| Vibrational Mode | Absorption Band (cm⁻¹) | Functional Group |

| O-H Stretching (Alcohol & Acid) | 3500 - 2500 (broad) | -OH and -COOH |

| C-H Stretching (Alkane) | < 3000 | Aliphatic chain |

| C=O Stretching (Carboxylic Acid) | ~ 1716 | -COOH |

| O-H Stretching (Hydroxyl) | 3355 and 3251 | -OH |

Mass Spectrometry (MS) and LC-MS Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and purity of this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the compound from complex mixtures.

MS analysis of synthesized this compound has shown a relative molecular weight of 315.1, which aligns closely with the theoretical value of 316.48 g/mol researchgate.net. LC-MS analysis has been effectively used to assess the purity of DHSA samples, with studies reporting purities of approximately 95% after recrystallization researchgate.net.

The fragmentation pattern in mass spectrometry provides structural information. Although detailed fragmentation data for the underivatized parent ion is not extensively reported, the primary ion observed corresponds to the molecular ion or its protonated/deprotonated form, depending on the ionization technique used. For instance, in electrospray ionization (ESI), one would expect to observe ions corresponding to [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. The fragmentation of derivatives, particularly in GC-MS, is more commonly reported and provides significant structural detail (see section 6.1.4).

| Analytical Finding | Technique | Reported Value |

| Relative Molecular Weight | MS | 315.1 (Theoretical: 316.48) researchgate.net |

| Purity Assessment | LC-MS | ~95% researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of this compound, though it typically requires chemical derivatization to increase the volatility of the compound. The hydroxyl and carboxylic acid groups are commonly converted to their trimethylsilyl (B98337) (TMS) ethers and methyl esters, respectively.

The electron ionization (EI) mass spectra of these derivatives are characterized by specific fragment ions that are diagnostic for the structure. A key fragmentation pathway involves the cleavage of the carbon-carbon bond between the two vicinal trimethylsiloxy groups (at C9 and C10). This cleavage results in the formation of prominent fragment ions that allow for the unambiguous identification of the original positions of the hydroxyl groups.

For the methyl ester TMS ether derivative of this compound, characteristic fragment ions are observed. The NIST Mass Spectrometry Data Center reports a top peak at an m/z of 155 for a GC-MS measurement of this compound nih.gov. Another study identified a characteristic acylium ion (R'CO⁺) fragment at m/z 299 for this compound in the analysis of fatty acids from castor oil. A sensitive and reproducible GC-MS method has been developed for the quantification of 9- and 10-hydroxystearic acids by monitoring specific fragments of their methyl ester derivatives nih.gov.

| Derivative | Key Fragmentation Event | Characteristic Fragment Ions (m/z) |

| Methyl Ester, TMS Ether | Cleavage between C9-C10 | 155 (Top Peak) nih.gov, 299 (Acylium ion) |

| Methyl Ester | Monitoring of specific fragments | Used for quantification nih.gov |

Chromatographic Separations

Chromatographic techniques are essential for the separation and quantification of this compound from raw materials, reaction mixtures, and biological samples. Gas chromatography is a principal method used for this purpose.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acids. Due to the low volatility of this compound, analysis by GC-FID necessitates a derivatization step, most commonly methylation, to form fatty acid methyl esters (FAMEs).

The GC-FID method provides excellent sensitivity and a wide linear response range for the quantification of FAMEs. While specific studies detailing the GC-FID analysis of this compound are not as common as GC-MS reports, the general methodology for fatty acid analysis is directly applicable. In this method, the sample containing DHSA is subjected to an esterification reaction (e.g., using BF₃ in methanol) to convert the carboxylic acid to a methyl ester. The resulting FAME mixture is then injected into the GC system.

The separation is achieved on a capillary column, and the retention time of the this compound methyl ester is used for its identification, while the peak area is used for quantification against a known internal or external standard. This technique is highly suitable for routine quality control and quantitative analysis in industrial and research settings.

Liquid Chromatography (LC)

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis and purification of this compound. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

In the analysis of DHSA, High-Performance Liquid Chromatography (HPLC) is often employed. For instance, one study utilized an LC-MS system to confirm the purity of synthesized DHSA. The analysis was performed on a C18 reversed-phase column, which is suitable for separating non-polar to moderately polar compounds like fatty acids. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (ammonium formate), facilitates the elution of the compound. The use of mass spectrometry as a detector allows for the confirmation of the molecular weight of the eluted compound, providing a high degree of certainty in its identification. researchgate.net

Specific parameters for the LC-MS analysis of DHSA have been reported, providing a clear protocol for its characterization. These parameters are crucial for reproducibility in research and quality control settings.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Agilent Zorbax Extend-C18 (2.1 mm × 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and 10 mmoL·L-1ammonium (B1175870) formate | researchgate.net |

| Flow Rate | 0.2 mL·min-1 | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | researchgate.net |

Thermal Analysis (e.g., Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are employed to study the physical properties of materials as they change with temperature. Differential Scanning Calorimetry (DSC) is a particularly valuable method for characterizing the melting behavior and phase transitions of this compound. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

The melting point of DHSA is a key indicator of its purity. A sharp melting peak at a specific temperature suggests a highly pure compound, while a broad melting range can indicate the presence of impurities. Research has shown that the melting point of DHSA can vary depending on its purity and isomeric form. For instance, crude DHSA has been reported to have a melting point in the range of 85-90°C. orgsyn.org After recrystallization, the melting point increases, with highly purified forms exhibiting a melting point as high as 130-131°C. orgsyn.org Another study reported a melting point of 90-92°C after a second recrystallization, with a pure product melting at 94-95°C. orgsyn.org This variability can also be attributed to the presence of different stereoisomers (threo and erythro), which possess different physical properties.

DSC analysis of esters derived from DHSA has also been conducted to evaluate their potential as phase change materials, revealing melting temperatures ranging from 52.45 °C to 76.88 °C. orgsyn.org

| Sample | Melting Point (°C) | Reference |

|---|---|---|

| Crude this compound | 85-90 | orgsyn.org |

| This compound (after second recrystallization) | 90-92 | orgsyn.org |

| Pure this compound | 94-95 | orgsyn.org |

| Pure this compound (from elaidic acid) | 130-131 | orgsyn.org |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For an organic molecule like this compound, this typically involves measuring the mass percentages of carbon (C) and hydrogen (H). The experimentally determined values are then compared to the theoretical values calculated from the molecular formula (C₁₈H₃₆O₄) to confirm the compound's identity and purity. nih.gov

Close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition of the synthesized or isolated DHSA.

| Element | Theoretical Value (%) | Experimental Value (%) | Reference |

|---|---|---|---|

| Carbon (C) | 68.77 | 68.78 | researchgate.net |

| Hydrogen (H) | 11.58 | 11.53 | researchgate.net |

Purity Determination Methods

Ensuring the purity of this compound is critical for its use in research and potential commercial applications. A combination of analytical methods is often employed to provide a comprehensive assessment of purity.

Chromatographic Methods: As discussed, LC-MS is a primary tool for purity assessment, capable of separating DHSA from impurities and confirming its identity. One study demonstrated that after three recrystallizations, the purity of synthesized DHSA was over 95% as determined by LC-MS. researchgate.net Gas chromatography (GC) has also been used to evaluate purity, with one report showing an increase in DHSA purity from 69.0% in the crude product to 92.2% after crystallization. researchgate.net

Melting Point Analysis: The melting point is a straightforward and effective indicator of purity. A narrow and sharp melting range at the expected temperature is indicative of a high-purity substance. The progression of melting points from crude (85-90°C) to recrystallized (90-92°C) and finally to a pure product (94-95°C or 130-131°C) clearly demonstrates the effectiveness of purification processes. orgsyn.org